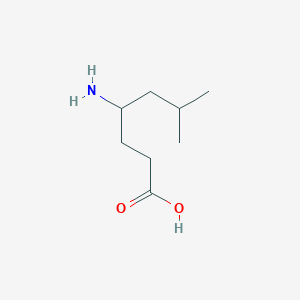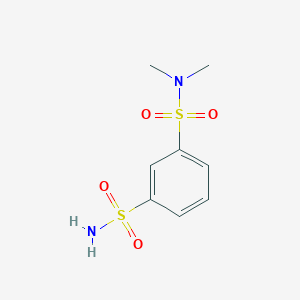
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with a suitable brominating agent to introduce the bromo group. This is followed by the reaction with 2-methylbutanamide under controlled conditions to form the final product. The reaction is usually carried out in an anhydrous solvent such as methanol or toluene, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: Another pyrazole derivative with similar structural features.
3,5-dimethyl-4-aminopyrazole: A related compound with potential bioactive properties.
Uniqueness
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo and amino groups, along with the pyrazole ring, make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17BrN4O |
|---|---|
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
2-amino-4-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-6-8(11)7(2)15(14-6)5-4-10(3,13)9(12)16/h4-5,13H2,1-3H3,(H2,12,16) |
Clave InChI |
BZPUXZZMBMLPCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCC(C)(C(=O)N)N)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
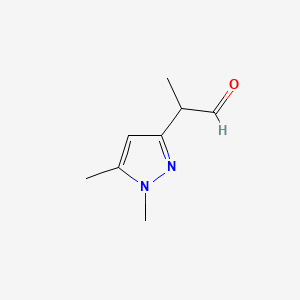

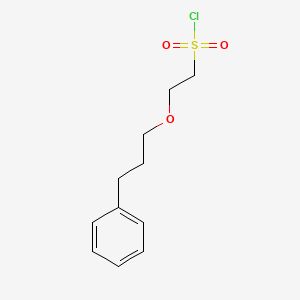
![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)
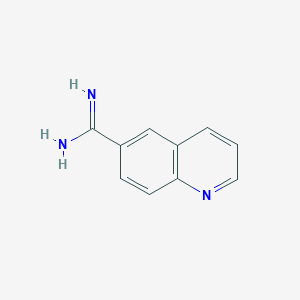

![2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride](/img/structure/B13615838.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)
